molecular formula C8H8O5S B2451250 (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid CAS No. 111252-34-7

(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid

Cat. No.: B2451250
CAS No.: 111252-34-7
M. Wt: 216.21
InChI Key: VZKCPSHBCHKHFF-DUXPYHPUSA-N
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Description

(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid: is an organic compound featuring a furan ring substituted with a methanesulfonyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan dicarboxylic acids.

    Reduction: Reduction of the propenoic acid moiety can yield the corresponding saturated carboxylic acid.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan dicarboxylic acids.

    Reduction: Saturated carboxylic acids.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the methanesulfonyl group.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The methanesulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Pathways: The compound may interfere with metabolic pathways involving furan derivatives, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(5-methylfuran-2-yl)prop-2-enoic acid: Lacks the methanesulfonyl group, resulting in different reactivity and biological activity.

    (2E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid: Contains a chlorine substituent instead of methanesulfonyl, leading to distinct chemical properties.

Uniqueness

  • The presence of the methanesulfonyl group in (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid imparts unique reactivity and potential biological activity, distinguishing it from other furan derivatives.

Properties

IUPAC Name

(E)-3-(5-methylsulfonylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c1-14(11,12)8-5-3-6(13-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKCPSHBCHKHFF-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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